molecular formula C15H13ClN2 B1351799 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine CAS No. 881040-64-8

6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B1351799
CAS No.: 881040-64-8
M. Wt: 256.73 g/mol
InChI Key: QAIQHHDRIYAPKH-UHFFFAOYSA-N
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Description

“6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine” is a derivative of imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry . It has been identified as a “drug prejudice” scaffold .


Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity when used in combination with copper (II) salts for the oxidation of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity .

Scientific Research Applications

Synthesis and Radiolabeling for Imaging

Imidazo[1,2-a]pyridine derivatives have been synthesized and radiolabeled for potential use in imaging. For instance, substituted [123I]imidazo[1,2-α]pyridines were developed as probes for studying the peripheral benzodiazepine receptors using SPECT. These compounds show high affinity and selectivity for the receptors, making them suitable for in vivo studies (Katsifis et al., 2000).

Biological Activity Screening

Imidazo[1,2-a]pyridine derivatives have been synthesized and assessed for biological activities. For example, compounds were evaluated for their activity against Gram-positive, Gram-negative bacteria, and fungi, with some showing moderate activity. These studies are crucial for identifying potential therapeutic agents (Bhuva et al., 2015).

Corrosion Inhibition

The chemical and electrochemical studies on imidazo[1,2-a]pyridine derivatives like 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine have evaluated their performance as corrosion inhibitors. Such compounds have shown high inhibition efficiency, indicating their potential application in protecting metals from corrosion (Saady et al., 2021).

Antimicrobial and Antifungal Activities

Synthesis of imidazo[1,2-a]pyridine derivatives and their subsequent evaluation for antimicrobial and antifungal activities have been a significant area of research. These compounds have been found to possess varying degrees of activity, contributing to the development of new antimicrobial agents (Ladani et al., 2009).

Therapeutic Agent Development

Imidazo[1,2-a]pyridine scaffolds are recognized for their broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities. This highlights the scaffold's significance in the discovery and development of novel therapeutic agents (Deep et al., 2016).

Biochemical Analysis

Biochemical Properties

6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their function. For instance, it binds to the active site of certain enzymes, inhibiting their catalytic activity and thereby affecting metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which can impact the overall outcome of experimental studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcome while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may exhibit different biological activities . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and toxicity . Studies have shown that this compound is efficiently transported across cell membranes, allowing it to reach its target sites within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within cells, where it exerts its biological effects . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations.

Properties

IUPAC Name

6-chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-10-3-4-11(2)13(7-10)14-9-18-8-12(16)5-6-15(18)17-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIQHHDRIYAPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216465
Record name 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-64-8
Record name 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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